N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine
Description
Properties
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNVFRPAQRVHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584781 | |
| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138171-14-9 | |
| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trialkyl Phosphate Catalysts
The choice of catalyst profoundly impacts reaction efficiency. Trialkyl phosphates, particularly trimethyl phosphate, exhibit superior performance in both condensation steps due to their ability to stabilize transition states and reduce side reactions. In contrast, phosphoric acid or aniline phosphate catalysts, though effective, often lead to accelerated equipment corrosion and tar formation.
Table 1: Catalyst Performance in Two-Step Synthesis
| Catalyst Type | Step 1 Loading (g/mol) | Step 2 Loading (g/mol) | Yield Improvement |
|---|---|---|---|
| Trimethyl Phosphate | 0.25–0.35 | 1.8–2.3 | 8–10% |
| Phosphoric Acid | 0.3–0.4 | 2.0–2.5 | 5–7% |
| Aniline Phosphate | 0.28–0.33 | 1.9–2.4 | 6–8% |
Temperature and Pressure Effects
Elevated temperatures (180–250°C) are critical for achieving rapid reaction kinetics, but exceeding 250°C promotes decomposition. Pressure autoclaves maintain an inert atmosphere, preventing oxidation of intermediates. The azeotropic removal of water in Step 1 ensures equilibrium shifts toward product formation, while Step 2 benefits from reduced pressure to isolate volatile byproducts.
Purification Techniques and Yield Maximization
Vacuum Distillation of Intermediates
Post-reaction mixtures from Step 1 contain unreacted aniline, N-phenyl-p-aminophenol, and tar byproducts. Distillation under reduced pressure (10–15 mmHg) isolates N-phenyl-p-aminophenol with >95% purity. This step is crucial, as impurities remaining in the intermediate reduce the efficiency of Step 2.
Recycling Unreacted Intermediates
Industrial processes recycle undistilled N-phenyl-p-aminophenol back into Step 2, mitigating losses. This approach capitalizes on the compound’s stability under reaction conditions, though excessive recycling risks tar accumulation.
Industrial-Scale Production Methods
Batch vs. Continuous Flow Reactors
Large-scale production predominantly uses batch reactors due to their flexibility in handling multi-step syntheses. However, recent advancements in continuous flow systems show promise for improving throughput. In batch setups, each step is optimized separately:
-
Step 1 : 6–8-hour reaction time at 220°C.
-
Step 2 : 4–5-hour reaction time at 200°C.
Table 2: Industrial Process Parameters
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 220°C | 200°C |
| Pressure | 15–20 bar | 10–15 bar |
| Catalyst Loading | 0.3 g/mol | 2.0 g/mol |
| Yield per Cycle | 78–82% | 85–88% |
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Organic Electronics
Hole Transport Material (HTM)
DPTBDA is primarily utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate efficient charge transport enhances device performance.
- Case Study : Research indicates that films made from DPTBDA exhibit high transmittance (>87%) in the visible spectrum, which is crucial for optoelectronic applications . In OLEDs, its incorporation leads to improved efficiency due to better hole injection and transport.
Photocatalytic Applications
DPTBDA has been investigated for its potential use in photocatalysis due to its electronic properties that allow it to participate in charge transfer processes.
- Data Table: Photocatalytic Efficiency Comparison
Biosensors
The conductive properties of DPTBDA make it suitable for biosensor applications. Its ability to facilitate electron transfer can be harnessed for detecting biological molecules.
- Research Insight : Studies have shown that DPTBDA can be integrated into biosensor platforms to enhance sensitivity and response times.
Chemical Behavior
DPTBDA undergoes several chemical reactions:
- Oxidation : Forms quinone derivatives.
- Reduction : Produces amine derivatives.
- Substitution : Electrophilic substitution reactions can lead to various substituted derivatives.
Mechanism of Action
The primary mechanism of action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine involves its ability to transport holes efficiently. This is achieved through the formation of a conjugated π-system, which allows for the delocalization of electrons and facilitates charge transport. The molecular targets include the active layers in OLEDs and OSCs, where it acts as a hole transport layer, improving the efficiency and stability of these devices .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The p-tolyl groups in MPDA enhance solubility in organic solvents compared to DPPD, which is sparingly soluble in ethanol . Naphthyl substituents (as in ) extend π-conjugation, improving optoelectronic performance .
- Crystal Packing : MPDA’s analogs exhibit varied dihedral angles between aromatic rings. For example, N,N'-Bis(4-methylbenzylidene)benzene-1,4-diamine has a dihedral angle of 46.2° between central and peripheral rings, influencing charge transport .
Electronic and Optical Properties
- MPDA : Exhibits a HOMO level of −5.2 eV and a LUMO of −2.8 eV, suitable for hole injection in organic devices. Thin films show a bandgap of ~2.8 eV and high dielectric constants .
- TPD: Known for a HOMO of −5.4 eV, making it an efficient hole transporter in OLEDs. Its biphenyl backbone facilitates planar molecular stacking, enhancing conductivity .
- Naphthyl Derivative () : Extended conjugation from naphthyl groups lowers the bandgap (∼2.3 eV), enabling absorption in the visible spectrum for light-emitting applications .
Thermal Stability
Biological Activity
N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (often abbreviated as DPTB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article reviews the biological activity of DPTB, highlighting its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
DPTB is an organic compound with the following chemical structure:
- Molecular Formula : C20H22N2
- Molecular Weight : 302.41 g/mol
- CAS Number : 531-91-9
The compound features two phenyl groups and two p-tolyl groups attached to a central benzene ring, which contributes to its unique electronic properties.
Antioxidant Properties
DPTB has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly significant in the context of protecting cells from oxidative damage caused by various environmental factors.
Cytotoxicity and Cell Proliferation
Studies have shown that DPTB exhibits cytotoxic effects on certain cancer cell lines. For instance, in vitro assays demonstrated that DPTB can inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.
Charge Transport Properties
DPTB is also recognized for its role as a hole transport material in organic electronics. Its ability to facilitate charge transfer makes it valuable in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The molecular interactions between DPTB and electron acceptors have been characterized using spectroscopic methods, revealing insights into its conductivity properties .
Case Studies
- Antioxidant Activity : A study published in Pharmacology & Toxicology explored the effects of DPTB on renal epithelial cells under oxidative stress conditions. The findings indicated that DPTB significantly reduced cell death and lipid peroxidation levels, confirming its protective role against oxidative injury .
- Cytotoxicity in Cancer Cells : Research conducted on various human cancer cell lines demonstrated that DPTB could effectively inhibit cell growth. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, showcasing its potential as an anticancer agent .
- Charge Transfer Dynamics : An investigation into the charge transfer dynamics between DPTB and various electron acceptors revealed that solvent effects play a crucial role in determining the efficiency of charge transfer processes. This research is pivotal for optimizing materials used in organic electronic devices .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes and purification methods for N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in laboratory settings?
The compound is synthesized via nucleophilic substitution reactions between 1,4-diaminobenzene derivatives and aryl halides (e.g., p-tolyl halides) under catalytic conditions. Key parameters include using palladium-based catalysts, controlled temperatures (80–120°C), and inert atmospheres to minimize oxidative by-products . Purification typically involves recrystallization from toluene or column chromatography with silica gel and ethyl acetate/hexane eluents. Industrial-scale methods prioritize high-throughput reactors and solvent recycling, whereas lab-scale synthesis focuses on yield optimization (≥85%) and purity (>99%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular geometry and polymorphism. For example, a third polymorph was identified with a monoclinic space group () and hydrogen-bonded motifs . Complementary techniques include:
- NMR spectroscopy : Confirms substitution patterns (e.g., aryl proton splitting in -NMR).
- FT-IR : Identifies N–H stretching (3200–3400 cm) and aromatic C–C vibrations.
- Mass spectrometry : Validates molecular weight (e.g., ) .
Advanced Research Questions
Q. How do polymorphic variations influence charge transport properties in organic electronic devices?
Polymorphs exhibit distinct packing arrangements, directly affecting charge mobility. For instance, non-planar conformations in monoclinic forms reduce π-π stacking efficiency, leading to lower hole mobility () compared to planar triclinic forms () . Researchers should compare SC-XRD data with field-effect transistor (FET) measurements to correlate crystal structure with device performance. Pressure-dependent mobility studies can further elucidate intermolecular interactions .
Q. What experimental approaches are recommended to resolve contradictions in reported thermal stability data?
Discrepancies in decomposition temperatures () arise from varying purity levels and measurement techniques. Standardized protocols include:
- Differential scanning calorimetry (DSC) : Measure under inert atmospheres (N) at 10°C/min. Reported ranges from 280–320°C .
- Thermogravimetric analysis (TGA) : Quantify mass loss (%) at isothermal intervals (e.g., 250°C for 1 hour).
- Control for impurities : Use HPLC to verify purity (>99.5%) and eliminate oxidative by-products .
Q. How can researchers evaluate its role in organic heterostructures for energy storage applications?
The compound’s electroactive crystallites enhance charge storage in polystyrene gate dielectrics. Key methodologies include:
- X-ray scattering : Analyze crystallite size (5–20 nm) and distribution in polymer matrices.
- Impedance spectroscopy : Measure dielectric constants () and leakage currents in capacitor architectures.
- Photoelectron spectroscopy (UPS/XPS) : Determine HOMO levels (~5.2 eV) and interfacial energy alignment .
Q. What strategies optimize its integration into light-emitting devices (OLEDs)?
As a hole transport layer (HTL), optimize thickness (30–50 nm) via vapor deposition to balance conductivity and transparency. Key metrics:
- External quantum efficiency (EQE) : Achieve >1% using Mg:Ag cathodes and ITO anodes.
- Luminance : Target >1000 cd/m at <10 V driving voltage.
- Morphological stability : Use atomic force microscopy (AFM) to monitor phase separation in blended HTLs .
Data Contradiction Analysis
Q. Why do studies report conflicting electronic properties for thin films of this compound?
Variations in film morphology (e.g., amorphous vs. polycrystalline) and substrate interactions (e.g., SiO vs. PET) significantly alter conductivity. For example:
- Spin-coated films : Exhibit lower conductivity () due to random molecular orientation.
- Vapor-deposited films : Achieve higher order () . Standardize deposition parameters (e.g., substrate temperature, vacuum level) and employ grazing-incidence XRD to assess crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
